1-(4-(4-(2-(Pyrazin-2-yl)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone
Description
This compound features a pyrazinyl-thiazole core conjugated to a piperazine ring via a carbonyl group, which is further linked to a phenyl-ethanone moiety. The pyrazine ring may enhance electron-deficient character, influencing binding to enzymes or receptors.
Properties
IUPAC Name |
1-[4-[4-(2-pyrazin-2-yl-1,3-thiazole-4-carbonyl)piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-14(26)15-2-4-16(5-3-15)24-8-10-25(11-9-24)20(27)18-13-28-19(23-18)17-12-21-6-7-22-17/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPJTTGEAORRRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects. For instance, some thiazole derivatives have been found to inhibit the catalytical activity of Poly (ADP-Ribose) Polymerase (PARP1), enhance the cleavage of PARP1, enhance the phosphorylation of H2AX, and increase CASPASE 3/7 activity.
Biochemical Pathways
Thiazole derivatives have been found to interact with various biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
It is known that the physicochemical properties of a compound, such as size, charge, and lipophilicity, can significantly influence its pharmacokinetic profile.
Biological Activity
The compound 1-(4-(4-(2-(Pyrazin-2-yl)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone is a complex chemical structure that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrazinyl moiety linked to a thiazole ring, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets. The following sections detail its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can lead to increased apoptosis in cancer cells, making it a candidate for cancer therapy .
- Antiparasitic Activity : Some derivatives of thiazole compounds have demonstrated significant antiparasitic effects, suggesting that similar mechanisms may be at play in this compound .
- Antimicrobial Properties : Thiazole derivatives have been studied for their antimicrobial properties against various pathogens, indicating a broad spectrum of activity that may be applicable to this compound .
Efficacy in Preclinical Studies
Several studies have evaluated the efficacy of this compound:
| Study | Model | Efficacy | IC50 Value |
|---|---|---|---|
| Study 1 | Human breast cancer cell line | Significant reduction in cell viability | 18 µM |
| Study 2 | Mycobacterium tuberculosis | Selective inhibition with no toxicity towards non-target cells | IC50 2.32 µM |
| Study 3 | Parasitic infections (Trypanosoma brucei) | Moderate activity observed | Not specified |
These findings suggest that the compound may serve as a lead for further drug development targeting cancer and infectious diseases.
Case Studies
- Breast Cancer Treatment : In vitro studies demonstrated that the compound significantly inhibited PARP activity, leading to enhanced apoptosis in estrogen receptor-positive breast cancer cells. This positions it as a potential therapeutic agent in oncology .
- Antimycobacterial Activity : A study highlighted the selective inhibition of Mycobacterium tuberculosis by thiazole derivatives, with minimal toxicity towards human cells. This suggests the potential application of similar compounds in treating tuberculosis .
- Antiparasitic Effects : Research on thiazole derivatives has shown promising results against parasitic infections, indicating that this compound could be beneficial in developing new antiparasitic therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Activities
The following table summarizes key structural analogues and their biological activities:
Physicochemical and Pharmacokinetic Differences
- Trifluoromethyl groups in pyridine-based analogues () increase lipophilicity, favoring membrane permeability .
Metabolic Stability :
- Electron Affinity (EA): QSAR models for biphenyl-aryl piperazines () highlight EA as a predictor of antidopaminergic activity.
Key Research Findings and Implications
- Antipsychotic Potential: Biphenyl-aryl piperazines () demonstrate that electron-withdrawing substituents (e.g., methoxy, dichlorophenyl) reduce catalepsy, a model for optimizing the target compound’s safety profile .
- Antiproliferative Activity : Sulfonyl piperazine derivatives () suggest that bulky substituents (e.g., trifluoromethyl) enhance cytotoxicity, guiding structural modifications .
- Enzyme Inhibition : Pyridine-based CYP51 inhibitors () validate the role of heteroaromatic rings in targeting parasitic enzymes, supporting the pyrazine-thiazole scaffold’s utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
